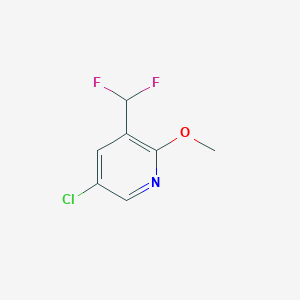
5-Chloro-3-(difluoromethyl)-2-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-(difluoromethyl)-2-methoxypyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 5th position, a difluoromethyl group at the 3rd position, and a methoxy group at the 2nd position on the pyridine ring. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(difluoromethyl)-2-methoxypyridine can be achieved through various synthetic routes. One common method involves the difluoromethylation of a suitable pyridine precursor. The reaction typically involves the use of difluoromethylating agents such as ClCF2H (chlorodifluoromethane) in the presence of a base like potassium carbonate (K2CO3) and a phase transfer catalyst such as tetrabutylammonium chloride. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction conditions. The choice of reagents, catalysts, and solvents is critical to ensure cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-3-(difluoromethyl)-2-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The difluoromethyl group can be reduced under specific conditions to form methyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., aniline) in the presence of a base (e.g., sodium hydride) in solvents like DMF.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Major Products Formed
Substitution: Formation of 5-amino-3-(difluoromethyl)-2-methoxypyridine.
Oxidation: Formation of 5-chloro-3-(difluoromethyl)-2-pyridinecarboxaldehyde.
Reduction: Formation of 5-chloro-3-methyl-2-methoxypyridine.
Applications De Recherche Scientifique
5-Chloro-3-(difluoromethyl)-2-methoxypyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests.
Mécanisme D'action
The mechanism of action of 5-Chloro-3-(difluoromethyl)-2-methoxypyridine involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, inhibiting their function and leading to the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and are often elucidated through detailed biochemical studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-3-(difluoromethyl)-2-methyl-4-pyridinamine: Similar structure but with an amine group instead of a methoxy group.
5-Chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine: Contains a pyrimidine ring and additional functional groups.
Uniqueness
5-Chloro-3-(difluoromethyl)-2-methoxypyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic pathways. Additionally, the difluoromethyl group imparts stability and lipophilicity, which are advantageous in pharmaceutical and agrochemical applications .
Propriétés
Formule moléculaire |
C7H6ClF2NO |
|---|---|
Poids moléculaire |
193.58 g/mol |
Nom IUPAC |
5-chloro-3-(difluoromethyl)-2-methoxypyridine |
InChI |
InChI=1S/C7H6ClF2NO/c1-12-7-5(6(9)10)2-4(8)3-11-7/h2-3,6H,1H3 |
Clé InChI |
CGQNETYFFQYVNC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=N1)Cl)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


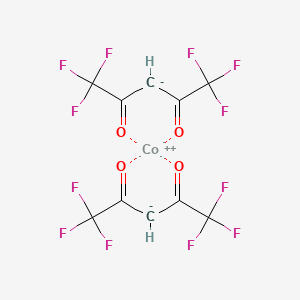
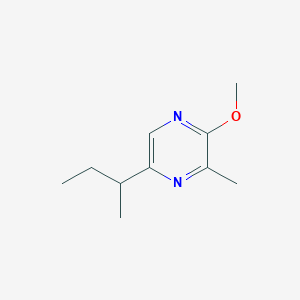
![2-[(3-Bromoprop-2-yn-1-yl)oxy]oxane](/img/structure/B13114322.png)

![5-Chloro-6-methylbenzo[c][1,2,5]oxadiazole](/img/structure/B13114338.png)
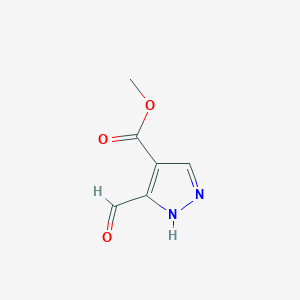


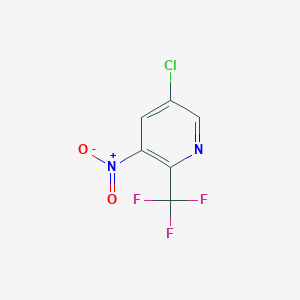
![3,4,5,6-Tetrahydrobenzo[c]acridine-3,4,5,6-tetrol](/img/structure/B13114370.png)
![5-Methoxy-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B13114374.png)

![5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13114380.png)

